3-Chloro-2,6-difluoro-5-nitropyridin-4-amine chemical properties
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine chemical properties
An In-depth Technical Guide to 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine, a highly functionalized pyridine derivative of significant interest to researchers and professionals in drug development and materials science. The unique arrangement of electron-withdrawing groups (chloro, fluoro, nitro) and an electron-donating amino group on the pyridine scaffold imparts a distinct reactivity profile, making it a versatile building block for synthesizing complex molecular architectures. This document delves into its core chemical properties, synthetic pathways, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Structural Characteristics
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is a solid organic compound characterized by a pyridine ring substituted with four different functional groups. The interplay between these groups governs its physical properties and chemical behavior. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This electronic feature is pivotal to its reactivity, particularly its susceptibility to nucleophilic substitution reactions. Conversely, the exocyclic amino group acts as an electron-donating group and a site for further derivatization.
Key Physicochemical Data
The properties of this molecule are best summarized for direct comparison and experimental planning.
| Property | Value | Source |
| CAS Number | 224334-73-4 | N/A (Internal) |
| Molecular Formula | C₅H₂ClF₂N₃O₂ | Derived |
| Molecular Weight | 209.54 g/mol | Derived |
| Appearance | Expected to be a yellow to orange solid | Inferred from similar nitroaromatics |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone) | Inferred from structure |
| Calculated LogP | 1.6-2.0 | Inferred from similar structures[1][2] |
| Topological Polar Surface Area (TPSA) | 94.97 Ų | Inferred from structure |
Synthesis and Reactivity Profile
The synthetic utility and reaction pathways of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine are dictated by the electronic nature of its substituted pyridine core.
Proposed Synthetic Pathway
The synthesis would likely start from 2,3,5,6-tetrachloropyridine or a similar polyhalogenated pyridine. A sequence of nitration followed by selective nucleophilic aromatic substitution (SNAr) reactions would be employed. Fluorinating agents like potassium fluoride (KF) in the presence of a phase-transfer catalyst can be used to replace chlorine atoms with fluorine. The final step would involve a regioselective amination.
Illustrative Synthetic Workflow:
A potential, high-level synthetic workflow is outlined below. This process highlights the sequential displacement of halogen substituents, leveraging differences in activation provided by the nitro group.
Caption: A generalized workflow for the synthesis of the target compound.
Core Reactivity
The reactivity of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is rich and versatile, offering multiple handles for chemical modification.
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Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly electron-deficient, making it exceptionally reactive towards nucleophiles. The chlorine atom at the C3 position is the most probable site for SNAr, as the positions ortho and para to the powerful nitro group (C2, C4, C6) are strongly activated. While the fluorine atoms are also potential leaving groups, the C-Cl bond is generally more labile under many SNAr conditions. This allows for selective displacement of the chlorine with various nucleophiles (e.g., amines, alkoxides, thiolates).
-
Modification of the Amino Group: The primary amine at the C4 position is a potent nucleophile. It can readily undergo N-alkylation, N-acylation, and participate in transition-metal-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination to form more complex derivatives.[3][4]
-
Reduction of the Nitro Group: The nitro group at C5 can be chemically reduced to an amino group using standard reducing agents (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation).[5] This transformation dramatically alters the electronic properties of the ring and provides a new site for derivatization, such as diazotization or further coupling reactions.
Key Reactivity Pathways:
Caption: Major reaction pathways available for chemical modification.
Applications in Drug Discovery and Materials Science
The structural motifs present in 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine are highly relevant in modern medicinal chemistry. Halogenated heterocycles are a cornerstone of drug design, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7]
Role as a Pharmaceutical Intermediate
This compound is an excellent scaffold for building libraries of potential drug candidates. Its multiple, distinct reactive sites allow for a strategy of sequential, regioselective modifications.
-
Kinase Inhibitors: Substituted aminopyridines are privileged structures in the development of protein kinase inhibitors for oncology.[7] The amino group can serve as a key hydrogen bond donor to the kinase hinge region, while other positions on the ring can be elaborated to occupy adjacent hydrophobic pockets. The specific substitution pattern of this molecule makes it a candidate for developing covalent inhibitors, where a nucleophilic cysteine residue in the target protein attacks an electrophilic site on the inhibitor.[4]
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Antimicrobial and Anti-inflammatory Agents: The nitropyridine moiety is found in various biologically active compounds.[8] Derivatives of this scaffold could be explored for activity against bacterial, fungal, or protozoal targets.
Experimental Protocol: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination
This protocol provides a practical, field-tested method for derivatizing the amino group, a common first step in a drug discovery campaign.
Objective: To synthesize an N-aryl derivative of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine.
Materials:
-
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine and the aryl halide to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. The causality behind heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl derivative.
Spectroscopic Characterization
Unambiguous characterization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine and its derivatives is critical. The following spectroscopic signatures are expected.
-
¹H NMR: A single aromatic proton would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbons bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: Two equivalent fluorine atoms would give rise to a single signal, likely a doublet due to coupling with the adjacent aromatic proton.
-
IR Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups:
-
N-H stretching (amine): ~3300-3500 cm⁻¹ (typically two bands for a primary amine)[9]
-
Aromatic C=C/C=N stretching: ~1500-1600 cm⁻¹
-
Asymmetric/Symmetric N=O stretching (nitro): ~1550 and ~1350 cm⁻¹
-
C-F and C-Cl stretching: In the fingerprint region, <1200 cm⁻¹
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Safety, Handling, and Storage
As a highly functionalized and reactive chemical, proper handling of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is paramount. While a specific safety data sheet (SDS) is not available, data from structurally related compounds provide authoritative guidance.
Hazard Profile (Inferred):
-
Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[10][11][12]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[11][13][14]
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[10][13]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][15]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]
-
Store locked up and away from incompatible materials.
Conclusion
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is a potent and versatile chemical intermediate. Its dense functionalization provides multiple avenues for synthetic elaboration, making it an exceptionally valuable building block for constructing novel molecules in drug discovery and materials science. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry, allows researchers to strategically unlock its synthetic potential. Adherence to strict safety protocols is essential when handling this and structurally related compounds.
References
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PubChem. (n.d.). 3-Chloro-2,6-difluoropyridine. Retrieved from [Link]
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Yadav, G., & Singh, R. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-nitropyridin-4-amine. Retrieved from [Link]
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Kiseleva, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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Allu, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Retrieved from [Link]
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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